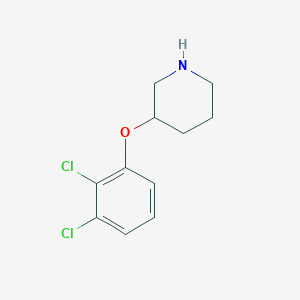

3-(2,3-Dichlorophenoxy)piperidine

Description

Historical Development of Dichlorophenoxypiperidines

The historical development of dichlorophenoxypiperidines traces its origins to the broader evolution of piperidine chemistry, which began in the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the compound's nomenclature. Both researchers initially obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational understanding of this heterocyclic system. The development of phenoxy-substituted derivatives emerged later as synthetic organic chemistry advanced, particularly during the twentieth century when researchers began exploring systematic modifications of the piperidine scaffold.

The evolution of dichlorophenoxy compounds gained significant momentum during World War II, when extensive research into phenoxy derivatives led to important discoveries in the herbicide field. The development of 2,4-dichlorophenoxyacetic acid was reported in 1944 by Franklin D. Jones at the C. B. Dolge Company in Connecticut, establishing a precedent for dichlorophenoxy chemistry. This historical context provided the foundation for subsequent exploration of dichlorophenoxy-substituted heterocycles, including piperidine derivatives. The synthetic methodologies developed during this period influenced the approach to creating complex phenoxy-substituted piperidines, leading to the eventual synthesis of compounds like 3-(2,3-Dichlorophenoxy)piperidine.

The industrial production of piperidine through hydrogenation of pyridine, typically employing molybdenum disulfide catalysts according to the reaction C₅H₅N + 3H₂ → C₅H₁₀NH, provided readily accessible starting materials for derivative synthesis. This advancement enabled researchers to explore various substitution patterns on the piperidine ring, ultimately leading to the development of phenoxy-substituted variants. The combination of established piperidine chemistry with phenoxy substitution patterns represents a convergence of multiple synthetic traditions in organic chemistry.

Recent developments in piperidine synthesis have incorporated advanced catalytic methodologies, as demonstrated by rhodium-catalyzed asymmetric reductive Heck reactions of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate to provide 3-substituted tetrahydropyridines. These modern synthetic approaches have expanded the accessibility of complex piperidine derivatives, including dichlorophenoxy-substituted variants, contributing to the continued evolution of this chemical class.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's name reflects its structural composition, beginning with the position number "3" indicating the attachment point on the piperidine ring, followed by the substituent designation "2,3-Dichlorophenoxy" describing the phenoxy group bearing two chlorine atoms at the 2 and 3 positions of the benzene ring. The base name "piperidine" identifies the six-membered saturated heterocyclic ring containing one nitrogen atom.

The molecular formula C₁₁H₁₃Cl₂NO provides essential information about the compound's atomic composition, revealing eleven carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The structural representation through Simplified Molecular-Input Line-Entry System notation appears as ClC1=C(Cl)C(OC2CNCCC2)=CC=C1, which systematically describes the connectivity pattern of all atoms within the molecule. This notation begins with the dichlorophenyl portion and proceeds through the ether linkage to the piperidine ring system.

The compound's classification within chemical databases utilizes multiple identifier systems. The Chemical Abstracts Service registry number 946714-21-2 provides a unique numerical identifier for the compound. Additionally, the Molecular Design Limited number MFCD08687538 serves as another standardized identifier within chemical information systems. These classification systems ensure accurate identification and retrieval of chemical information across various databases and research platforms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | 246.13 daltons |

| Chemical Abstracts Service Number | 946714-21-2 |

| Molecular Design Limited Number | MFCD08687538 |

| Simplified Molecular-Input Line-Entry System | ClC1=C(Cl)C(OC2CNCCC2)=CC=C1 |

The structural classification of this compound encompasses multiple chemical categories. As a heterocyclic compound, it belongs to the saturated nitrogen-containing ring systems that behave similarly to acyclic derivatives with modified steric properties. The compound can be further classified as an ether due to the oxygen linkage between the piperidine and phenyl moieties, and as a halogenated aromatic compound due to the presence of chlorine substituents on the benzene ring.

Position of this compound Within Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a significant position as a representative of saturated six-membered nitrogen heterocycles. Heterocyclic compounds constitute a fundamental class of organic molecules characterized by cyclic structures containing at least one heteroatom, with nitrogen, oxygen, and sulfur being the most common examples. The saturated heterocyclic compounds, including piperidine derivatives, exhibit chemical behavior similar to their acyclic counterparts while possessing modified steric profiles that influence their reactivity and physical properties.

Piperidine represents one of the most important six-membered saturated heterocycles, consisting of a six-membered ring containing five methylene bridges and one amine bridge. The compound exists preferentially in a chair conformation similar to cyclohexane, though unlike cyclohexane, piperidine exhibits two distinguishable chair conformations based on the axial or equatorial positioning of the nitrogen-hydrogen bond. Research has established that the equatorial conformation demonstrates greater stability by approximately 0.72 kilocalories per mole in the gas phase, with variations observed in different solvent environments.

The incorporation of the dichlorophenoxy substituent at the 3-position of the piperidine ring introduces additional complexity to the conformational landscape. The presence of the bulky phenoxy group influences the preferred conformation of the piperidine ring system, potentially affecting the equilibrium between chair conformations. The electronic effects of the dichlorophenoxy substituent also contribute to the overall chemical properties of the molecule, influencing both its reactivity patterns and intermolecular interactions.

Contemporary research in heterocyclic chemistry has demonstrated increasing interest in highly substituted piperidine derivatives, as evidenced by recent advances in synthetic methodologies. The development of novel catalytic approaches for piperidine synthesis, including multicomponent reactions involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions, has expanded the accessibility of complex piperidine scaffolds. These synthetic advances have positioned compounds like this compound within the forefront of heterocyclic research, particularly in the context of developing new synthetic strategies for functionalized nitrogen heterocycles.

The classification of this compound within heterocyclic chemistry also encompasses its relationship to bioactive natural products. Piperidine derivatives are frequently encountered in natural alkaloids, including piperine from black pepper, solenopsin from fire ants, and coniine from poison hemlock. While this compound represents a synthetic derivative rather than a natural product, its structural framework shares fundamental characteristics with these biologically significant compounds, positioning it within the broader landscape of piperidine-based chemical diversity.

Overview of Related Piperidine Derivatives

The chemical landscape surrounding this compound encompasses a diverse array of structurally related piperidine derivatives that share common structural motifs while exhibiting distinct substitution patterns. Among the most closely related compounds are positional isomers featuring different arrangements of chlorine substituents on the phenoxy ring system. The compound 4-[(2,5-Dichlorophenoxy)methyl]piperidine, bearing the molecular formula C₁₂H₁₅Cl₂NO and molecular weight of 260.16 daltons, represents a structural variant where the phenoxy group is connected through a methylene bridge to the 4-position of the piperidine ring.

Another significant related compound is 4-(2,3-Dichlorophenoxy)piperidine hydrochloride, which maintains the same dichlorophenoxy substitution pattern as the target compound but features attachment at the 4-position of the piperidine ring rather than the 3-position. This compound exhibits the molecular formula C₁₁H₁₄Cl₃NO with a molecular weight of 282.59 daltons when considering the hydrochloride salt form. The hydrochloride salt formation represents a common approach for improving the handling properties and solubility characteristics of basic piperidine derivatives.

The family of dichlorophenoxypiperidines extends to include various positional isomers based on different chlorine substitution patterns on the phenyl ring. The compound 3-(2,4-Dichlorophenoxy)piperidine hydrochloride demonstrates an alternative dichlorophenoxy substitution pattern, featuring chlorine atoms at the 2- and 4-positions of the phenyl ring rather than the 2- and 3-positions. This positional variation in chlorine substitution can significantly influence the electronic properties and steric characteristics of the resulting compounds.

Research into related piperidine derivatives has revealed the existence of compounds featuring extended aromatic systems, such as 3-[4-(Benzyloxy)phenoxy]piperidine, which incorporates a benzyloxy substituent on the phenoxy ring. This compound, bearing the molecular formula C₁₈H₂₁NO₂ and molecular weight of 283.4 daltons, demonstrates how the basic dichlorophenoxypiperidine framework can be modified through incorporation of different aromatic substituents. The benzyloxy modification introduces additional steric bulk and altered electronic characteristics compared to the simpler dichlorophenoxy variants.

| Compound Name | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| This compound | C₁₁H₁₃Cl₂NO | 246.13 | 3-position, 2,3-dichloro |

| 4-[(2,5-Dichlorophenoxy)methyl]piperidine | C₁₂H₁₅Cl₂NO | 260.16 | 4-position, methylene bridge, 2,5-dichloro |

| 4-(2,3-Dichlorophenoxy)piperidine hydrochloride | C₁₁H₁₄Cl₃NO | 282.59 | 4-position, 2,3-dichloro, hydrochloride salt |

| 3-(2,4-Dichlorophenoxy)piperidine hydrochloride | C₁₁H₁₄Cl₃NO | 282.59 | 3-position, 2,4-dichloro, hydrochloride salt |

| 3-[4-(Benzyloxy)phenoxy]piperidine | C₁₈H₂₁NO₂ | 283.4 | 3-position, benzyloxy substitution |

The synthetic approaches to related piperidine derivatives have benefited from advances in catalytic methodologies, particularly those involving asymmetric synthesis strategies. Recent research has demonstrated the successful application of rhodium-catalyzed asymmetric carbometalation reactions for accessing enantioenriched 3-substituted piperidines. These methodologies have enabled the preparation of complex piperidine scaffolds with high stereochemical control, expanding the available chemical space for phenoxy-substituted piperidine derivatives.

Contemporary research has also explored the preparation of highly substituted piperidine derivatives through multicomponent synthetic strategies. These approaches typically involve cascade processes combining multiple named reactions, such as Knoevenagel condensation, Michael addition, and Mannich reactions, to construct complex piperidine frameworks in single synthetic operations. Such methodologies have proven particularly valuable for accessing diverse libraries of substituted piperidines, including those bearing phenoxy and related aromatic substituents.

Properties

IUPAC Name |

3-(2,3-dichlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-4-1-5-10(11(9)13)15-8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYHMWFKZMEGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663017 | |

| Record name | 3-(2,3-Dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-21-2 | |

| Record name | 3-(2,3-Dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution on Piperidine Ring

A common approach to synthesize 3-phenoxypiperidines involves nucleophilic substitution reactions where a phenoxy group is introduced onto the piperidine ring. In the case of this compound, the 2,3-dichlorophenol acts as the nucleophile attacking an appropriate piperidine precursor.

Epoxide Ring Opening by Piperidine

Literature on related piperidine derivatives suggests a method involving epoxide ring opening by piperidine. For example, the synthesis of piperidinol derivatives starts with epoxides that react with piperidine to afford substituted piperidines in moderate to good yields (75-79%). This method could be adapted for this compound by using an epoxide intermediate derived from 2,3-dichlorophenol or its derivatives.

Phenol Alkylation via Epichlorohydrin Intermediate

Detailed Preparation Methodology

Based on the above strategies and related research findings, a plausible detailed synthetic route for this compound is as follows:

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 2,3-Dichlorophenol, (S)-(+)- or (R)-(-)-epichlorohydrin, cesium carbonate, acetonitrile, reflux overnight | Alkylation of 2,3-dichlorophenol with epichlorohydrin in the presence of cesium carbonate produces a chiral epoxide intermediate | Moderate yield; crude product used directly |

| 2 | Piperidine, solvent (e.g., acetonitrile or suitable organic solvent), room temperature or mild heating | Nucleophilic ring opening of the epoxide intermediate by piperidine to yield this compound | Yields reported in related systems: 75-79% |

This method leverages the nucleophilic attack of piperidine on the epoxide ring, which is activated by the phenoxy substituent, facilitating regioselective substitution at the 3-position of piperidine.

Alternative Synthetic Approaches and Considerations

Purification and Post-Reaction Processing

In the described epoxide ring-opening approaches, crude intermediates are often used directly in subsequent steps, with purification of the final product typically achieved via column chromatography. This minimizes loss and simplifies the synthesis workflow.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Type | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Epichlorohydrin Alkylation + Epoxide Ring Opening | 2,3-Dichlorophenol, epichlorohydrin, piperidine | Cesium carbonate, acetonitrile | Nucleophilic substitution, epoxide ring opening | 75-79% (based on analogs) | Stereochemical control possible, moderate to good yield | Requires handling of epoxides, multiple steps |

| Redox-based Piperidine Derivative Synthesis (Patent) | Substituted piperidine derivatives | Hydrogenation catalysts, borohydrides | Redox reactions | High yield (patented claims) | Environmentally friendly, scalable | Specific to fluorinated piperidines, may require adaptation |

| Direct Nucleophilic Substitution | Piperidine, 2,3-dichlorophenol derivatives | Base (not specified) | Nucleophilic aromatic substitution | Not detailed | Simpler reagents | Lack of detailed yield and conditions |

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dichlorophenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of various substituted piperidines.

Scientific Research Applications

Anticancer Applications

The piperidine moiety is frequently associated with compounds that exhibit anticancer properties. Research indicates that derivatives of piperidine, including 3-(2,3-Dichlorophenoxy)piperidine, may play a significant role in cancer therapy by targeting specific signaling pathways involved in tumor progression.

- Mechanism of Action : Piperidine derivatives have been shown to influence several crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt. These pathways are integral to the proliferation and survival of cancer cells. For instance, studies have demonstrated that piperidine can induce apoptosis in breast cancer cells through the inhibition of the Akt signaling pathway, leading to decreased cell viability and increased cell death .

- Case Studies : A study focusing on piperidine derivatives revealed their potential against various cancer types, including breast cancer and leukemia. The compounds were evaluated for their cytotoxic effects and demonstrated significant activity against cancer cell lines, suggesting their viability as therapeutic agents .

Neurological Applications

Piperidine derivatives are also being explored for their effects on the central nervous system (CNS). The modulation of neurotransmitter systems is a key area of research.

- Serotonin Metabolism : Some studies have indicated that piperidine compounds can act as inhibitors of tryptophan hydroxylase (TPH), an enzyme critical in serotonin biosynthesis. This inhibition could potentially benefit conditions related to altered serotonin levels, such as depression and anxiety disorders .

- Pain Management : Research has highlighted the analgesic properties of piperidine derivatives. For example, certain synthesized piperidine compounds exhibited significant pain-relieving effects comparable to established analgesics like ibuprofen and indomethacin . This suggests their potential use in pain management therapies.

Antimicrobial Properties

The antibacterial potential of this compound has also been investigated.

- Antibacterial Activity : Various studies have shown that piperidine-containing compounds possess strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds often surpasses that of conventional antibiotics like ciprofloxacin . This positions them as promising candidates for developing new antimicrobial agents.

Synthesis and Structural Variations

The structural characteristics of this compound allow for modifications that can enhance its biological activity.

- Chemical Modifications : Researchers are actively exploring different synthetic routes to create analogs of piperidine derivatives that may exhibit improved pharmacological profiles. These modifications aim to optimize their therapeutic efficacy while minimizing side effects .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism by which 3-(2,3-Dichlorophenoxy)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, leading to downstream signaling events and biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Piperidine Ring

The position of the dichlorophenoxy group on the piperidine ring significantly influences molecular interactions and bioactivity. For example:

- 3-Substituted analogs: 3-(2,3-Dichlorophenoxy)piperidine has the phenoxy group at the 3-position, optimizing spatial orientation for target binding.

- Chiral piperidines : demonstrates that introducing chirality (e.g., substituents at 3- and 5-positions) enhances binding potency. For instance, compound 39 (KD: ~150 nmol/L) outperformed symmetric analogs (KD > 200 nmol/L) in PCAF inhibition .

Phenoxy Substitution Patterns

Variations in chlorine positions on the phenoxy ring modulate electronic effects and steric bulk:

- 2,3-Dichlorophenoxy: Present in the target compound, this substitution creates a polarized aromatic system with moderate steric hindrance.

- 2,4-Dichlorophenoxy: Found in 4-[(2,4-Dichlorophenoxy)methyl]piperidine (CAS: 946713-70-8), this pattern may reduce electronic withdrawal effects compared to 2,3-dichloro .

- 2,5-Dichlorophenoxy: Exhibited in 4-[(2,5-Dichlorophenoxy)methyl]piperidine (CAS: 946680-60-0), this arrangement could alter π-π stacking interactions in biological systems .

Linker Type and Length

The presence and length of linkers between the piperidine and phenoxy groups impact flexibility and solubility:

- Ethyl linkers: Compounds like 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 52392-53-7) introduce a two-carbon chain, increasing molecular weight (MW: ~360 g/mol) and logP, which may reduce aqueous solubility .

- Methyl linkers: 3-[(2,3-Dichlorophenoxy)methyl]piperidine (CAS: N/A) adds a methyl spacer, slightly altering steric bulk compared to direct attachment .

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

3-(2,3-Dichlorophenoxy)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃Cl₂N O, with a CAS number of 946714-21-2. The compound features a piperidine ring substituted with a dichlorophenoxy group, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains.

- Anticancer Properties : Preliminary studies indicate potential in inhibiting cancer cell proliferation.

- Neurological Effects : Research suggests involvement in modulating neurotransmitter systems.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Receptor Binding : The compound may interact with serotonin receptors (5-HT1A, 5-HT2A) influencing mood and anxiety disorders .

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer progression and inflammation pathways.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Anticancer Activity

In vitro studies have indicated that the compound can inhibit the growth of various cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.25 ± 2.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.6 ± 0.6 | Cell cycle arrest in G1 phase |

| HepG2 (Liver Cancer) | 0.56 ± 0.01 | Inhibition of VEGFR-2 phosphorylation |

The compound's ability to induce apoptosis and interfere with cell cycle progression highlights its potential as an anticancer agent.

Neurological Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects by modulating serotonin receptor activity. This opens avenues for exploring its use in treating neurological disorders such as depression and anxiety .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various phenoxy derivatives, including this compound. Results indicated that it outperformed several known antibiotics against resistant strains of bacteria .

- Cancer Cell Line Studies : A series of experiments assessed the effects of the compound on multiple cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-(2,3-Dichlorophenoxy)piperidine?

- Methodology : The compound can be synthesized via Knoevenagel condensation , a common method for forming carbon-carbon bonds. A typical protocol involves reacting a dichlorophenoxy-substituted benzaldehyde derivative with a piperidine precursor in the presence of a base catalyst (e.g., piperidine) and a solvent system such as toluene or cyclic ethers. Reaction conditions (e.g., temperature, stoichiometry) should be optimized to improve yield .

- Key Considerations :

- Use anhydrous conditions to avoid side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify the product using column chromatography or recrystallization.

Q. What safety protocols are essential for handling this compound?

- Critical Measures :

- Storage : Store at 2–8°C in a dry, well-ventilated area to prevent degradation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosol formation is possible .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose of as hazardous waste .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on piperidine ring protons (δ 1.5–3.5 ppm) and aromatic dichlorophenoxy signals (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and crystal packing for solid-state studies (applicable if single crystals are obtainable) .

Q. What solvents and storage conditions ensure stability of this compound?

- Compatible Solvents :

| Solvent Type | Examples | Notes |

|---|---|---|

| Polar aprotic | DMSO, DMF | Use for reactions requiring high solubility. |

| Non-polar | Toluene, Hexane | Ideal for recrystallization. |

- Stability : Avoid prolonged exposure to light, moisture, or oxidizing agents. Store under inert gas (N2 or Ar) for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Optimization Strategies :

- Catalyst Screening : Test alternative bases (e.g., DBU, K2CO3) to enhance reaction efficiency .

- Solvent Effects : Evaluate solvent polarity (e.g., DMSO vs. THF) to balance reaction rate and product solubility.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve yield.

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Key Issues :

- Co-elution in Chromatography : Impurities with similar polarity (e.g., unreacted starting materials) may overlap with the target compound.

- Detection Limits : Use LC-MS/MS with electrospray ionization (ESI) for enhanced sensitivity .

- Mitigation :

- Develop a gradient HPLC method with a C18 column and UV detection (λ = 254 nm).

- Validate method specificity using spiked impurity standards.

Q. How do structural modifications to the dichlorophenoxy or piperidine moieties affect biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Piperidine Substitution : Replacing the piperidine nitrogen with bulkier groups (e.g., benzyl) may alter receptor binding affinity .

- Chlorine Position : Comparative studies of 2,3-dichloro vs. 3,4-dichloro analogs suggest positional effects on cytotoxicity .

Q. How should researchers address contradictions in reported biological data for this compound?

- Root Causes : Variability in purity (>98% vs. <95%), stereochemical inconsistencies, or assay conditions (e.g., cell line specificity).

- Resolution :

- Replicate experiments using certified reference standards (e.g., ≥99% purity by HPLC).

- Perform enantiomeric separation if chirality is a factor .

Q. What degradation products form under accelerated stability testing conditions?

- Common Degradation Pathways :

- Hydrolysis : Cleavage of the ether bond under acidic/basic conditions, yielding 2,3-dichlorophenol and piperidine derivatives.

- Oxidation : Formation of N-oxide derivatives in the presence of light or peroxides .

- Analytical Tools : Use LC-HRMS to identify degradation markers and establish stability-indicating methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.